

(R)-Methyl 2-hydroxybutanoate CAS number and synonyms

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Compound of Interest

Compound Name: (R)-Methyl 2-hydroxybutanoate

Cat. No.: B1600845

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An In-Depth Technical Guide to **(R)-Methyl 2-hydroxybutanoate** for Advanced Research and Pharmaceutical Development

Executive Summary

(R)-Methyl 2-hydroxybutanoate is a significant chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex, stereospecific active pharmaceutical ingredients (APIs). Its defined stereochemistry at the C2 position makes it an essential precursor for molecules where biological activity is dependent on a specific enantiomer. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on providing practical, field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Properties

The fundamental characteristics of a chemical entity are critical for its effective use in synthesis and process development. Understanding these properties ensures proper handling, reaction setup, and purification.

Core Identifiers

A compound's identity is unequivocally established through a set of standardized identifiers, crucial for regulatory submissions, procurement, and literature searches.

Identifier	Value
CAS Number	73349-07-2 [1] [2] [3]
IUPAC Name	methyl (2R)-2-hydroxybutanoate [3]
Synonyms	(R)-METHYL 2-HYDROXYBUTANOATE [3]
Molecular Formula	C ₅ H ₁₀ O ₃ [1] [3]
InChIKey	DDMCDMDOHABRHD-SCSAIBSYSA-N [3]
SMILES	CC--INVALID-LINK--O [1] [3]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in different environments and are fundamental for designing experimental protocols, including reaction conditions and purification strategies.

Property	Value	Source
Molecular Weight	118.13 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	159.3 °C	[1] [5]
Density	1.05 g/cm ³	[1]
Flash Point	54.6 °C	[1] [5]
Storage	2°C - 8°C, in a well-closed container	[1]

Significance in Asymmetric Synthesis and Drug Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. **(R)-Methyl 2-hydroxybutanoate** serves as a vital chiral pool starting

material, providing a pre-defined stereocenter that can be incorporated into a larger target molecule, simplifying the synthetic route and avoiding costly and complex chiral separation or asymmetric synthesis steps later in the process. Its utility is noted as a synthetic intermediate for pharmaceuticals like antiepileptic drugs[6]. Chiral intermediates like this are crucial for creating drugs with the correct spatial orientation for biological activity[7].

Synthesis Methodologies

The production of enantiomerically pure **(R)-Methyl 2-hydroxybutanoate** is critical. While several methods exist, biocatalytic approaches are increasingly favored due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Overview of Synthetic Strategies

- Enantioselective Reduction: The most common and efficient method involves the asymmetric reduction of the prochiral ketone, methyl 2-oxobutanoate. This is often achieved using biocatalysts, such as yeast or isolated ketoreductase enzymes, which can provide high enantiomeric excess (e.e.).
- Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of methyl 2-hydroxybutanoate, leaving the desired (R)-enantiomer unreacted. This is typically less efficient as the maximum theoretical yield is 50%.
- From Chiral Precursors: Synthesis can also begin from an existing chiral molecule, such as (R)-2-hydroxybutyric acid, followed by esterification.

Detailed Protocol: Biocatalytic Synthesis of **(R)-Methyl 2-hydroxybutanoate**

This protocol describes a representative method for the asymmetric reduction of methyl 2-oxobutanoate using a recombinant ketoreductase (KRED) enzyme with cofactor regeneration.

Causality Behind Choices:

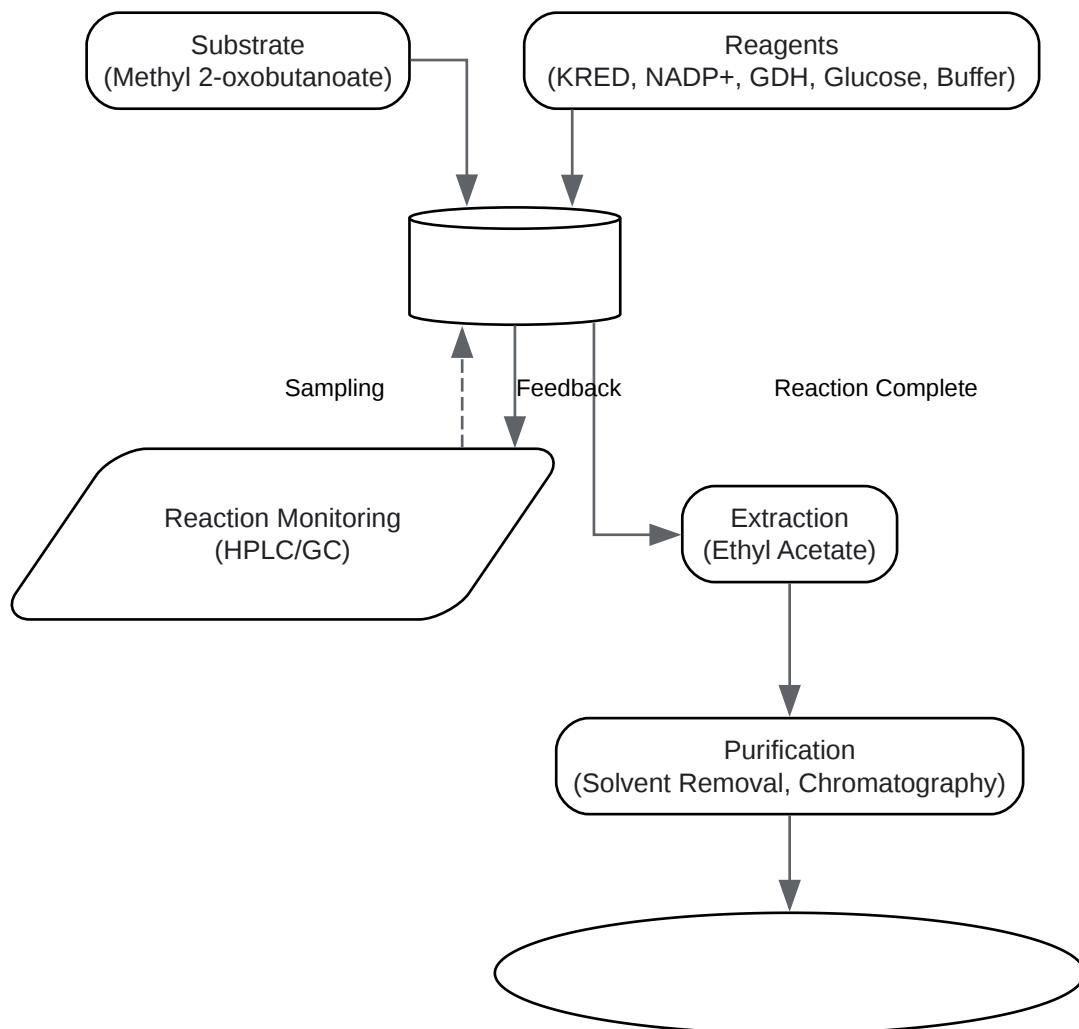
- Enzyme: A ketoreductase is chosen for its high stereoselectivity in reducing ketones to chiral alcohols.

- **Cofactor Regeneration:** The KRED requires a hydride source, typically NADPH. Using a catalytic amount of NADPH with a regeneration system (e.g., glucose dehydrogenase and glucose) is economically and practically superior to using a stoichiometric amount of the expensive cofactor.
- **Buffer and pH:** A buffered aqueous solution at a physiological pH (e.g., pH 7.0) is used to maintain the enzyme's structural integrity and catalytic activity.

Step-by-Step Methodology:

- **Reaction Setup:** In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
- **Reagent Addition:** Add the substrate, methyl 2-oxobutanoate, to a final concentration of 50 mM.
- **Cofactor System:** Add NADP⁺ (1 mM), D-glucose (100 mM), and glucose dehydrogenase (GDH, ~5 U/mL) for cofactor regeneration.
- **Enzyme Addition:** Initiate the reaction by adding the ketoreductase enzyme specific for producing the (R)-enantiomer.
- **Incubation:** Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC.
- **Workup and Extraction:** Once the reaction is complete (typically >99% conversion), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Biocatalytic synthesis workflow for **(R)-Methyl 2-hydroxybutanoate**.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of **(R)-Methyl 2-hydroxybutanoate** is paramount for its application in pharmaceutical synthesis.

Purity Assessment

Standard chromatographic techniques are employed to determine the chemical purity and identify any process-related impurities.

- Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is ideal for assessing the purity of volatile compounds like this ester.
- High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used, particularly for monitoring non-volatile impurities.

Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) is the most critical quality control step.

- Chiral Chromatography (GC or HPLC): This is the gold standard method. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for accurate quantification of each.

Detailed Protocol: Chiral HPLC Analysis

Causality Behind Choices:

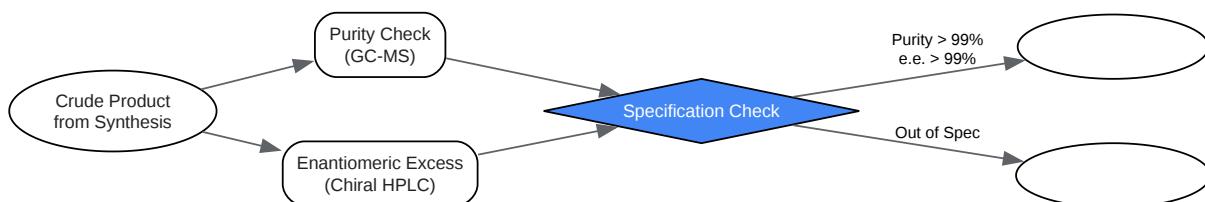
- Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is highly effective for separating a wide range of enantiomers, including hydroxy esters.
- Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used with these columns. The ratio is optimized to achieve good separation (resolution) in a reasonable runtime. Isopropanol acts as the polar modifier, influencing retention time and enantioselectivity.

Step-by-Step Methodology:

- Column: Chiralcel OD-H or equivalent (amylose-based CSP).
- Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
- Injection: Inject 10 μ L onto the column.
- Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers: e.e. (%) = $[(Area_R - Area_S) / (Area_R + Area_S)] * 100$.

Quality Control Workflow Diagram



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